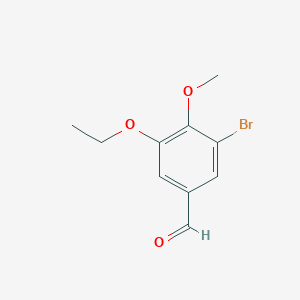

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Übersicht

Beschreibung

The compound of interest, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, is a brominated aromatic aldehyde with additional ethoxy and methoxy substituents. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves various methods, such as the copper [I]-catalyzed exchange of bromine by methoxide , and the reaction of hydroxybenzaldehyde with bromoethane . These methods suggest that the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde could potentially be achieved through similar bromination and substitution reactions, taking into account the positions of the substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as X-ray crystallography , which provides detailed information about the arrangement of atoms within the molecule. The dihedral angles between benzene rings and the deviation of substituents from the plane of the benzene ring are key structural features that can be analyzed .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their ability to form complexes with metals , and through their behavior in subsequent chemical reactions, such as the conversion of 2-bromo-3-hydroxybenzaldehyde into other brominated compounds . These studies indicate that 3-Bromo-5-ethoxy-4-methoxybenzaldehyde may also participate in complex formation and could be a precursor to other chemical entities.

Physical and Chemical Properties Analysis

Spectroscopic methods, including FT-IR and FT-Raman, have been used to study the vibrational properties of related brominated benzaldehydes . The electronic properties, such as HOMO and LUMO energies, and NMR chemical shifts, provide insights into the electronic structure and chemical reactivity of these compounds . Additionally, thermodynamic functions have been calculated to understand the stability and reactivity under different temperatures . These analyses could be applied to 3-Bromo-5-ethoxy-4-methoxybenzaldehyde to predict its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

- Synthesis of Chalcone Derivatives: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde has been used in the synthesis of chalcone derivatives, utilizing methods such as bromination of vanillin and Claisen-Schmidt condensation. These synthesized compounds, including the benzaldehydes and chalcones, have been evaluated for their antioxidant activities, demonstrating potential applications in this area (Rijal, Haryadi, & Anwar, 2022).

Crystal Structure Analysis

- Structural Determination: The crystal structures of various halogenated benzaldehydes, including derivatives similar to 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, have been determined. This research contributes to understanding the molecular conformation and potential applications in material science and chemistry (Chumakov et al., 2014).

Synthesis of Polycyclic Compounds

- Polycyclic Compound Synthesis: This compound has been involved in the synthesis of various polycyclic compounds, illustrating its utility in the development of complex molecular structures for potential applications in pharmaceuticals and materials science (Sheng-li, 2010).

Spectroscopic Studies

- Spectroscopic Analysis: Studies involving 3-Bromo-5-ethoxy-4-methoxybenzaldehyde include spectroscopic analyses such as FT-IR and FT-Raman. These studies provide valuable insights into the vibrational dynamics of the compound, crucial for understanding its physical and chemical properties (Balachandran, Santhi, & Karpagam, 2013).

Thermophysical Properties

- Thermophysical Property Analysis: Research on solid aldehydes, including compounds structurally related to 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, has explored their thermophysical properties. This includes studies on temperatures, enthalpies, and entropies of fusion, and heat capacities, providing insights for potential industrial applications (Temprado, Roux, & Chickos, 2008).

Metabolism in Fungi

- Halogenated Compound Production in Fungi: Research shows that certain fungi, like Bjerkandera adusta, produce halogenated compounds including brominated and chlorinated methoxybenzaldehydes. Understanding these metabolic processes can have implications in biotechnology and environmental studies (Beck, Lauritsen, Patrick, & Cooks, 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGQXFPWCZJUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358248 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-methoxybenzaldehyde | |

CAS RN |

81805-97-2 | |

| Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)